molecular formula C19H15Cl2N5O3S B305427 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No. B305427
M. Wt: 464.3 g/mol
InChI Key: ZBYUCERBEGXEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide, also known as AMT, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves the modulation of the activity of adenosine A1 receptor and acetylcholinesterase. By binding to the adenosine A1 receptor, 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of sleep and wakefulness. By inhibiting the activity of acetylcholinesterase, 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide can increase the concentration of acetylcholine in the brain, which is involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of dopamine and norepinephrine in the brain, which can lead to increased wakefulness and alertness. It has also been shown to increase the concentration of acetylcholine in the brain, which can lead to improved cognitive function. In addition, 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide in lab experiments is its high affinity for the adenosine A1 receptor, which makes it a useful tool for studying the regulation of sleep and wakefulness. In addition, its inhibitory effects on acetylcholinesterase make it a useful tool for studying cognitive function. However, one of the limitations of using 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide. One potential direction is the development of more selective and potent analogs of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide that can be used to study the specific roles of adenosine A1 receptor and acetylcholinesterase in the regulation of sleep, wakefulness, and cognitive function. Another potential direction is the investigation of the potential therapeutic applications of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the potential toxicity of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide needs to be further investigated in order to determine its safety for use in vivo.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves the reaction of 2,5-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol to yield 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide. The overall yield of this synthesis method is about 60%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have a high affinity for the adenosine A1 receptor, which is involved in the regulation of sleep and wakefulness. 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has also been shown to have inhibitory effects on the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.

properties

Product Name

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Molecular Formula

C19H15Cl2N5O3S

Molecular Weight

464.3 g/mol

IUPAC Name

2-[[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H15Cl2N5O3S/c1-28-14-4-2-3-10-7-15(29-17(10)14)18-24-25-19(26(18)22)30-9-16(27)23-13-8-11(20)5-6-12(13)21/h2-8H,9,22H2,1H3,(H,23,27)

InChI Key

ZBYUCERBEGXEAK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3N)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3N)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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